2-(methoxymethoxy)benzoic Acid

Ortho-lithiation Salicylic acid synthesis Regioselective functionalization

2-(Methoxymethoxy)benzoic acid (CAS 5876-91-5), also referred to as MOM-salicylic acid, is an ortho-substituted benzoic acid derivative characterized by a methoxymethyl (MOM) protecting group masking the phenolic hydroxyl functionality of salicylic acid. This compound, with molecular formula C₉H₁₀O₄ and molecular weight 182.17 g/mol, exists as an off-white solid with a reported melting point of 42–43 °C.

Molecular Formula C9H10O4
Molecular Weight 182.17 g/mol
CAS No. 5876-91-5
Cat. No. B117652
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(methoxymethoxy)benzoic Acid
CAS5876-91-5
Synonyms2-(Methoxymethoxy)benzoic Acid;  o-(Methoxymethoxy)benzoic Acid; 
Molecular FormulaC9H10O4
Molecular Weight182.17 g/mol
Structural Identifiers
SMILESCOCOC1=CC=CC=C1C(=O)O
InChIInChI=1S/C9H10O4/c1-12-6-13-8-5-3-2-4-7(8)9(10)11/h2-5H,6H2,1H3,(H,10,11)
InChIKeyARNVPLFYBZBHPU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Methoxymethoxy)benzoic Acid (CAS 5876-91-5): A Strategic Ortho-MOM-Protected Salicylic Acid Building Block for Multi-Step Organic Synthesis


2-(Methoxymethoxy)benzoic acid (CAS 5876-91-5), also referred to as MOM-salicylic acid, is an ortho-substituted benzoic acid derivative characterized by a methoxymethyl (MOM) protecting group masking the phenolic hydroxyl functionality of salicylic acid [1]. This compound, with molecular formula C₉H₁₀O₄ and molecular weight 182.17 g/mol, exists as an off-white solid with a reported melting point of 42–43 °C . It functions primarily as a protected intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and fine chemicals where the carboxylic acid functionality must remain available for further transformation while the phenolic oxygen is rendered inert [2]. The MOM ether moiety provides stability under strongly basic to weakly acidic conditions, making it a valuable protecting group strategy in multi-step synthetic sequences [3].

Why Generic Salicylic Acid or Unprotected Analogs Cannot Substitute 2-(Methoxymethoxy)benzoic Acid in Multi-Step Syntheses


Generic substitution with unprotected salicylic acid or alternative ortho-substituted benzoic acids fails in synthetic routes requiring ortho-lithiation, metal-catalyzed cross-coupling, or transformations of the carboxylic acid moiety in the presence of a free phenol [1]. Unprotected salicylic acid presents a competing nucleophilic hydroxyl group that participates in undesired side reactions during acylation, alkylation, or organometallic steps. The MOM protecting group in 2-(methoxymethoxy)benzoic acid specifically addresses this by rendering the ortho-oxygen inert under basic and mildly acidic conditions while preserving the carboxylic acid for activation and coupling [2]. Unlike methyl ether protection (yielding 2-methoxybenzoic acid), the MOM group is acid-labile and can be selectively removed under mild acidic conditions to regenerate the parent phenol at the appropriate synthetic stage—a critical feature that permanent alkyl ethers lack . Furthermore, the ortho-MOM substitution pattern confers distinct reactivity compared to meta- or para-MOM benzoic acid isomers, which exhibit different regiochemical outcomes in directed ortho-metalation and halogen-metal exchange reactions [3].

2-(Methoxymethoxy)benzoic Acid (CAS 5876-91-5): Quantifiable Differential Evidence Versus Closest Analogs


Ortho vs. Para MOM Isomer: Regiochemical Control in Directed ortho-Lithiation and Halogen-Metal Exchange for 3-Substituted Salicylic Acid Synthesis

2-(Methoxymethoxy)benzoic acid enables regioselective ortho-lithiation and halogen-metal exchange at the position ortho to the carboxylic acid, a pathway inaccessible to para-substituted MOM benzoic acid isomers (e.g., 4-(methoxymethoxy)benzoic acid, CAS 25458-44-0) . In the Lau and Keay (2001) protocol, MOM-protected phenols derived from salicylic acid scaffolds undergo directed ortho-lithiation with s-BuLi/TMEDA at −78 °C, followed by electrophilic trapping and carboxylation to yield 3-substituted salicylic acids [1]. The ortho-carboxylate acts as a directing group for metalation adjacent to the MOM-protected oxygen, whereas the para-MOM isomer lacks this directing capability and would require alternative, less efficient strategies for equivalent functionalization.

Ortho-lithiation Salicylic acid synthesis Regioselective functionalization

Intramolecular Catalysis in Acetal Hydrolysis: 5-Fold Faster Hydrolysis Than 2-Methoxymethoxy-1-naphthoic Acid Analog

2-(Methoxymethoxy)benzoic acid undergoes intramolecularly catalyzed acetal hydrolysis approximately five times faster than its extended aromatic analog, 2-methoxymethoxy-1-naphthoic acid [1]. This kinetic difference, documented in studies of steric effects on formaldehyde methyl aryl acetal hydrolysis, demonstrates that the ortho-carboxyl group in 2-(methoxymethoxy)benzoic acid adopts a favorable conformation for proton transfer to the acetal oxygen [2]. The naphthoic acid analog experiences steric hindrance that restricts the carboxyl group from achieving the optimal geometry required for efficient intramolecular general-acid catalysis [3].

Acetal hydrolysis Intramolecular catalysis Kinetic comparison

ZnBr₂-PrSH Mediated Selective MOM Deprotection: Ortho-MOM Phenol Retains Integrity of TBDPS and Acetate Protecting Groups

The MOM ether moiety in 2-(methoxymethoxy)benzoic acid can be selectively cleaved using the ZnBr₂-PrSH (propanethiol) reagent system in the presence of acid-sensitive protecting groups, including tert-butyldiphenylsilyl (TBDPS) ethers and acetate esters . This selectivity addresses a fundamental limitation of MOM protection: traditional acidic cleavage conditions (e.g., HCl, TFA) are often incompatible with benzylic alcohols, tertiary alcohols, and other acid-labile functionalities [1]. The ZnBr₂-PrSH method enables selective MOM deprotection while preserving TBDPS silyl ethers and acetate groups on acid-sensitive substrates [2]. In contrast, unprotected salicylic acid offers no such orthogonal deprotection capability, and alternative protecting groups (e.g., MEM, SEM) require different and sometimes harsher cleavage conditions.

Chemoselective deprotection MOM ether cleavage Orthogonal protecting groups

Aromatic vs. Aliphatic MOM Ether Divergent Reactivity: Direct Conversion to TES Ethers via TESOTf/Bipyridyl

Aromatic MOM ethers, including 2-(methoxymethoxy)benzoic acid, exhibit fundamentally different reactivity from aliphatic MOM ethers upon treatment with trialkylsilyl triflate and 2,2′-bipyridyl [1]. In Fujita et al. (2019), aromatic MOM ethers treated with triethylsilyl triflate (TESOTf) undergo direct conversion to aromatic triethylsilyl (TES) ethers in a single step, bypassing the deprotection-hydrolysis-reprotection sequence required for aliphatic substrates [2]. This divergent pathway is attributed to the reduced nucleophilicity of aromatic MOM ether oxygen relative to aliphatic analogs. The direct MOM-to-TES interchange preserves the protecting group architecture while switching to a silyl-based protection strategy without exposing the phenol intermediate [3].

Silyl ether conversion Aromatic MOM ethers Protecting group interchange

pH-Dependent Stability Profile: MOM Ether Stability from pH 1 to pH 12 at Room Temperature Enables Broad Reaction Compatibility

The MOM ether protecting group demonstrates stability across a broad pH window from pH 1 to pH 12 at room temperature, with decomposition occurring only below pH 1 at elevated temperature (100 °C) or under strongly acidic conditions [1]. This stability profile makes 2-(methoxymethoxy)benzoic acid compatible with a wide range of synthetic transformations, including basic hydrolysis of esters, nucleophilic substitutions, and mild oxidations. In contrast, alternative phenol protecting groups exhibit narrower stability windows: tetrahydropyranyl (THP) ethers are labile to mild aqueous acid (pH 3–4), while silyl ethers (TMS, TES) degrade under basic conditions and fluoride sources [2]. The MOM group's resistance in strongly basic to weakly acidic conditions is a defining feature cited as the reason for its widespread adoption in multi-step synthesis [3].

Protecting group stability pH compatibility Multi-step synthesis

Validated Application Scenarios for 2-(Methoxymethoxy)benzoic Acid (CAS 5876-91-5) in Research and Industrial Synthesis


Synthesis of 3-Substituted Salicylic Acid Derivatives via Directed ortho-Lithiation

2-(Methoxymethoxy)benzoic acid serves as the optimal starting material for synthesizing 3-substituted salicylic acids—a pharmacologically significant scaffold found in anti-inflammatory agents and enzyme inhibitors [1]. The ortho-carboxylate directs metalation to the 3-position (ortho to the MOM-protected oxygen) using s-BuLi/TMEDA at −78 °C, enabling subsequent electrophilic trapping and carboxylation to yield diverse 3-alkyl, 3-aryl, and 3-heteroatom-substituted salicylic acids [2]. This directed ortho-metalation strategy is inaccessible with para-MOM benzoic acid isomers or unprotected salicylic acid due to competing deprotonation of the free phenol .

Orthogonal Multi-Step Synthesis Requiring Concurrent Carboxylic Acid Manipulation and Phenol Protection

In synthetic sequences where the carboxylic acid must undergo activation (e.g., acid chloride formation, amide coupling, esterification) while the phenolic hydroxyl remains protected, 2-(methoxymethoxy)benzoic acid is the preferred building block [1]. The MOM ether remains intact under typical acylation conditions (DCC/DMAP, EDCI, acid chlorides) and basic ester hydrolysis (pH 9–12), allowing the carboxylic acid to be transformed without compromising the phenol protection [2]. Subsequent MOM cleavage using ZnBr₂-PrSH or mild aqueous acid liberates the phenol for downstream functionalization without affecting acid-labile protecting groups elsewhere in the molecule .

Protecting Group Interchange: Direct MOM-to-Silyl Ether Conversion Without Phenol Exposure

For synthetic routes requiring a switch from acid-labile (MOM) to fluoride-labile (silyl) protection, 2-(methoxymethoxy)benzoic acid offers a unique advantage: direct conversion to the corresponding TES ether using TESOTf and 2,2′-bipyridyl in CH₃CN [1]. This one-step interchange bypasses the deprotection-hydrolysis-reprotection sequence, avoiding exposure of the free phenol intermediate that could participate in undesired oxidation or alkylation side reactions [2]. The aromatic nature of 2-(methoxymethoxy)benzoic acid is essential for this reactivity; aliphatic MOM ethers do not undergo this direct conversion .

Intramolecular Catalysis Studies and Mechanistic Investigations of Acetal Hydrolysis

2-(Methoxymethoxy)benzoic acid has been extensively characterized as a model substrate for studying intramolecular general-acid catalysis in acetal hydrolysis [1]. The compound's hydrolysis kinetics, showing approximately 5-fold faster cleavage than the naphthoic acid analog, provide a quantifiable benchmark for evaluating steric and electronic effects on proton transfer catalysis [2]. This well-documented kinetic behavior makes the compound a reliable reference standard for mechanistic investigations and for calibrating new deprotection methodologies .

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